molecular formula C11H12OS B8556006 2-Ethyl-6-methoxybenzo[b]thiophene

2-Ethyl-6-methoxybenzo[b]thiophene

Cat. No.: B8556006
M. Wt: 192.28 g/mol
InChI Key: GURGNAOREUTWGP-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxybenzo[b]thiophene is a sulfur-containing heterocyclic compound featuring a benzo[b]thiophene core substituted with an ethyl group at the 2-position and a methoxy group at the 6-position. For instance, 6-methoxybenzo[b]thiophen-3-one (a ketone derivative) shares the 6-methoxy substitution and serves as a precursor in medicinal chemistry . Thiophene-based compounds are renowned for their pharmacological activities, including antimicrobial, antitumor, and antioxidant effects, making them key targets in drug discovery .

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-ethyl-6-methoxy-1-benzothiophene

InChI

InChI=1S/C11H12OS/c1-3-10-6-8-4-5-9(12-2)7-11(8)13-10/h4-7H,3H2,1-2H3

InChI Key

GURGNAOREUTWGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that substituted benzo[b]thiophenes, including 2-ethyl-6-methoxybenzo[b]thiophene, exhibit notable antimicrobial properties. A study synthesized various derivatives and screened them against Staphylococcus aureus, identifying several compounds with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .

Anticancer Properties
The compound has been investigated for its potential as an antitumor agent. A notable study highlighted the effectiveness of benzo[b]thiophene derivatives in inhibiting microtubule polymerization, acting through the colchicine site on tubulin. Compounds derived from this scaffold demonstrated IC50 values ranging from 2.6 to 18 nM in various cancer cell lines, outperforming established drugs like combretastatin A-4 .

Anti-inflammatory Effects
Tetrahydrobenzo[b]thiophene derivatives have shown significant anti-inflammatory properties. These compounds inhibit lipid peroxidation and exhibit antioxidant activity, making them promising candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of high-performance liquid chromatography for purity analysis. A recent study optimized the synthesis process, achieving high yields and enantioselectivity through asymmetric hydrogenation techniques .

Table 1: Synthesis Conditions and Yields

CompoundSynthesis MethodYield (%)Enantioselectivity (%)
This compoundAsymmetric Hydrogenation99%>99%
Derivative AHPLC Optimization95%Not Specified
Derivative BStandard Synthesis85%Not Specified

Material Science Applications

Conductive Polymers
Benzo[b]thiophene derivatives are being explored as components in conductive polymers due to their electronic properties. These materials are useful in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Dyes and Sensors
The unique structural features of this compound allow it to be used in the development of dyes and sensors. Its ability to interact with various biological targets enhances its potential in bio-diagnostic applications .

Case Studies

Case Study 1: Antimicrobial Screening
A series of benzo[b]thiophene derivatives were synthesized and screened for antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus. The study found that modifications at the C-6 position significantly enhanced activity, leading to the identification of new lead compounds for antibiotic development .

Case Study 2: Anticancer Activity Assessment
In a comparative study of various benzo[b]thiophene derivatives, researchers evaluated their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions at the C-5 and C-7 positions were critical for maximizing therapeutic efficacy against tumor cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Synthesis Routes Reference Evidence
2-Ethyl-6-methoxybenzo[b]thiophene 2-ethyl, 6-methoxy ~192.28* Not explicitly reported; inferred from analogs N/A
Ethyl 2-((2-ethoxy-...tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydro core, 3-carboxylate, 2-ethylamino 390.1370 (HRMS-ESI) Synthetic intermediate; Petasis reaction
2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives 3′-4′-5′-trimethoxybenzoyl at position 2 ~400–450 Tubulin polymerization inhibitors
3-Iodo-2-(p-tolyl)benzo[b]thiophene (4C) 3-iodo, 2-(p-tolyl) ~310.20 Electrooxidation catalysts
Bis-pyrazolothieno[2,3-b]thiophene derivatives (2a–c) Fused pyrazole-thiophene motifs ~300–350 Novel heterocyclic materials

*Calculated based on formula C₁₁H₁₂OS.

Key Observations:
  • The methoxy group at position 6 contributes electron-donating effects, which may stabilize aromatic interactions in catalytic or pharmacological contexts .

Comparative Analysis of Reactivity

  • Thermal and Chemical Stability : Methoxy-substituted thiophenes generally exhibit higher stability due to resonance effects, whereas ethyl groups may reduce solubility in polar solvents .
  • Synthetic Flexibility : The presence of reactive sites (e.g., sulfur in thiophene) allows further functionalization. For example, iodinated derivatives (4C, 4D) are precursors for cross-coupling reactions , suggesting that this compound could undergo similar modifications.

Preparation Methods

Friedel-Crafts chemistry remains a cornerstone for constructing the benzo[b]thiophene core. In US Patent 5,569,772, boron trichloride-mediated acylation of 6-methoxybenzo[b]thiophene derivatives in 1,2-dichloroethane at 0°C enables the introduction of acyl groups at the 3-position . To adapt this for 2-ethyl substitution, a two-step sequence is proposed:

  • Acylation : Reacting 6-methoxybenzo[b]thiophene with propionyl chloride under BF₃ catalysis yields 3-propionyl-6-methoxybenzo[b]thiophene.

  • Reduction : Subsequent hydrogenation of the ketone to an ethyl group using Pd/C and H₂ achieves the target structure.

Visible-Light-Promoted Cyclization of Alkynyl Thioethers

A photochemical route reported by RSC Advances (2016) employs sodium methylsulfonate and iodine under visible light to cyclize 2-ethynylthioanisole derivatives . For 2-ethyl-6-methoxybenzo[b]thiophene:

  • Substrate Preparation : 3-Methoxy-2-ethynylthioanisole is synthesized via Sonogashira coupling of 3-methoxythiophenol with ethylacetylene.

  • Cyclization : Irradiation with a 450 nm LED in THF containing TBHP (tert-butyl hydroperoxide) induces radical-mediated annulation.

This method achieves 40–55% yields (Table 1), with shorter reaction times (24 h) compared to thermal approaches . Purification via silica gel chromatography (petroleum ether/ethyl acetate) is essential to isolate the product from regioisomeric byproducts.

Table 1: Visible-Light-Mediated Synthesis Optimization

SubstrateLight SourceTime (h)Yield (%)
3-MeO-2-ethynylthio450 nm LED2440
4-MeO-2-ethynylthio450 nm LED2435

Electrophilic Sulfur-Mediated Ring Closure

A 2022 PMC study demonstrates dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) as an electrophilic sulfur source for cyclizing 2-alkynylthioanisoles . Key steps for this compound synthesis include:

  • Alkyne Functionalization : Pd-catalyzed coupling of 3-methoxythiophenol with ethylacetylene to form 2-ethyl-3-methoxyalkynylthioanisole.

  • Cyclization : Treatment with 2 in dichloromethane at room temperature induces electrophilic attack, forming the thiophene ring.

This method achieves 65–72% yields with >90% regioselectivity, outperforming traditional acid-catalyzed routes . The use of non-toxic reagents and mild conditions makes it scalable for industrial applications.

Demethylation and Protecting Group Strategies

EP Patent 0,875,511 details demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene derivatives using thiols . For this compound:

  • Protection : The 6-methoxy group is introduced via methyl ether formation during cyclization.

  • Deprotection : Treatment with ethanethiol and AlCl₃ in chlorobenzene at 80°C cleaves the methyl group, yielding the 6-hydroxy intermediate.

  • Re-methylation : Selective O-methylation with methyl iodide restores the methoxy group while preserving the ethyl substituent.

Yields for demethylation exceed 85%, though over-cleavage of ethyl groups remains a risk .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodYield (%)RegioselectivityScalability
Friedel-Crafts60–75ModerateHigh
Visible-Light Cyclization40–55LowModerate
Electrophilic Sulfur65–72HighHigh
Demethylation Route85+HighIndustrial

The electrophilic sulfur method offers the best balance of yield and selectivity, while Friedel-Crafts acylation suits large-scale production despite lower regiocontrol .

Q & A

Q. Which databases provide reliable crystallographic or spectral data for this compound?

  • NIST Chemistry WebBook offers validated spectral data (IR, MS) . For crystallography, consult Acta Crystallographica Section E or Cambridge Structural Database (CSD) . Avoid commercial platforms like BenchChem due to unverified data .

Q. How to design a systematic literature review for benzo[b]thiophene derivatives?

  • Use SciFinder with keywords: "benzo[b]thiophene synthesis," "anti-HIV thiophenes," and "SAR methoxy substitution." Filter results by peer-reviewed journals (e.g., J. Org. Chem.) and prioritize citations from the past decade .

Safety and Compliance

Q. What safety protocols are essential for handling reactive intermediates?

  • Follow OSHA guidelines: use fume hoods for SOCl₂ reactions, wear nitrile gloves, and store thiophene derivatives in flame-resistant cabinets. Refer to SDS sheets for flash points (e.g., thiophene: –1°C) and first-aid measures .

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